molecular formula C21H15FN4O3 B2508201 3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-86-5

3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2508201
CAS No.: 899997-86-5
M. Wt: 390.374
InChI Key: CKLIIIYHJQDSMP-UHFFFAOYSA-N
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Description

3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and an oxazolo ring fused to a purine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzyl and fluorophenyl groups through nucleophilic substitution reactions. The oxazolo ring is then formed via cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques, including recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the purine core and the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Grignard reagents for alkylation.

Major Products Formed

Scientific Research Applications

3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-7-phenyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the fluorine atom, resulting in different chemical properties.

    3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    3-benzyl-7-(4-methylphenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Has a methyl group instead of fluorine, leading to variations in its chemical behavior.

Uniqueness

The presence of the fluorophenyl group in 3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione imparts unique electronic and steric properties, making it distinct from its analogs

Properties

IUPAC Name

2-benzyl-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-5-3-2-4-6-13)25-12-16(29-20(25)23-18)14-7-9-15(22)10-8-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLIIIYHJQDSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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